4-(1-Methyl-1H-imidazol-5-yl)aniline
Overview
Description
“4-(1-Methyl-1H-imidazol-5-yl)aniline” is an arylimidazole derivative . It has multiple functional groups including aniline, methyl, and imidazole which are readily available for further functionalization .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . Various methodologies have been developed, focusing on the bonds constructed during the formation of the imidazole . These methods are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Chemical Reactions Analysis
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Scientific Research Applications
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Here are some general fields where imidazoles are used:
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Pharmaceuticals and Agrochemicals : Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are a part of many drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Dyes for Solar Cells and Other Optical Applications : Emerging research into dyes for solar cells and other optical applications is being conducted with imidazoles .
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Functional Materials : Imidazoles are being deployed in the development of functional materials .
The synthesis of imidazoles has been a topic of recent research, with advances in the regiocontrolled synthesis of substituted imidazoles . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
properties
IUPAC Name |
4-(3-methylimidazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCRMIZNTPKIBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596368 | |
Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-imidazol-5-yl)aniline | |
CAS RN |
89250-15-7 | |
Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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